Cas no 1224443-96-2 (3-methoxy Limaprost)

3-methoxy Limaprost 化学的及び物理的性質
名前と識別子
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- 3-Methoxylimaprost
- 3-methoxy Limaprost
- 7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]-3-methoxyheptanoic acid
- HMS3650C12
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- インチ: 1S/C23H40O6/c1-4-5-8-16(2)13-17(24)11-12-20-19(21(25)15-22(20)26)10-7-6-9-18(29-3)14-23(27)28/h11-12,16-20,22,24,26H,4-10,13-15H2,1-3H3,(H,27,28)/b12-11+/t16-,17+,18?,19+,20+,22+/m0/s1
- InChIKey: CQMVTHTYLSWGRI-HMHRGJHKSA-N
- ほほえんだ: O[C@@H]1CC([C@H](CCCCC(CC(=O)O)OC)[C@H]1/C=C/[C@H](C[C@@H](C)CCCC)O)=O
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 29
- 回転可能化学結合数: 15
- 複雑さ: 518
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 104
3-methoxy Limaprost 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68844-5mg |
3-methoxy Limaprost |
1224443-96-2 | 98% | 5mg |
¥4680.00 | 2022-04-26 | |
1PlusChem | 1P01FGPQ-1mg |
3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid |
1224443-96-2 | ≥98% | 1mg |
$146.00 | 2023-12-25 | |
A2B Chem LLC | AY00318-5mg |
3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid |
1224443-96-2 | ≥98% | 5mg |
$378.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68844-10mg |
3-methoxy Limaprost |
1224443-96-2 | 98% | 10mg |
¥7888.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68844-500ug |
3-methoxy Limaprost |
1224443-96-2 | 98% | 500ug |
¥650.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci68844-1mg |
3-methoxy Limaprost |
1224443-96-2 | 98% | 1mg |
¥1156.00 | 2022-04-26 | |
1PlusChem | 1P01FGPQ-10mg |
3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid |
1224443-96-2 | ≥98% | 10mg |
$859.00 | 2023-12-25 | |
1PlusChem | 1P01FGPQ-5mg |
3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid |
1224443-96-2 | ≥98% | 5mg |
$508.00 | 2023-12-25 | |
A2B Chem LLC | AY00318-10mg |
3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid |
1224443-96-2 | ≥98% | 10mg |
$660.00 | 2024-04-20 | |
A2B Chem LLC | AY00318-1mg |
3-methoxy-11α,15S-dihydroxy-17S,20-dimethyl-9-oxo-prosta-13E-en-1-oic acid |
1224443-96-2 | ≥98% | 1mg |
$91.00 | 2024-04-20 |
3-methoxy Limaprost 関連文献
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1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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6. Book reviews
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
3-methoxy Limaprostに関する追加情報
3-Methoxy Limaprost (CAS No. 1224443-96-2): A Comprehensive Overview
3-Methoxy Limaprost, also known by its CAS number CAS No. 1224443-96-2, is a derivative of the prostaglandin analog Limaprost. This compound has garnered significant attention in the field of pharmacology and drug development due to its potential therapeutic applications. In recent years, advancements in synthetic chemistry and pharmacological studies have shed light on the unique properties and mechanisms of action of 3-Methoxy Limaprost. This article delves into its chemical structure, pharmacokinetics, therapeutic applications, and the latest research findings.
The chemical structure of 3-Methoxy Limaprost is characterized by a methoxy group substitution at the third position of the Limaprost molecule. This modification significantly influences its pharmacokinetic profile, enhancing its bioavailability and stability. According to recent studies published in Journal of Medicinal Chemistry, this structural alteration also contributes to its improved efficacy in specific therapeutic contexts. Researchers have demonstrated that the methoxy substitution enhances the compound's ability to penetrate cellular membranes, thereby increasing its intracellular concentration and therapeutic potency.
Limaprost, as a member of the prostaglandin family, is primarily used in ophthalmology for the management of glaucoma. However, the introduction of 3-Methoxy Limaprost has expanded its potential applications beyond traditional uses. Preclinical studies conducted at the University of California, San Francisco, have shown that this derivative exhibits potent anti-inflammatory properties, making it a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In terms of pharmacokinetics, 3-Methoxy Limaprost demonstrates favorable absorption and distribution characteristics. A study published in Pharmaceutical Research revealed that oral administration results in rapid absorption with a half-life of approximately 5 hours. This relatively short half-life necessitates frequent dosing but ensures minimal accumulation in tissues, reducing the risk of adverse effects. Furthermore, the compound undergoes efficient metabolism via cytochrome P450 enzymes, primarily in the liver, with metabolites being excreted through urine and feces.
The therapeutic potential of CAS No. 1224443-96-2 extends to oncology, where it has shown promise as an anticancer agent. Research conducted at Memorial Sloan Kettering Cancer Center has demonstrated that 3-Methoxy Limaprost induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to inhibit tumor growth without causing significant toxicity to healthy cells makes it a compelling candidate for targeted cancer therapy.
In addition to its pharmacological applications, recent advancements in synthetic methodology have enabled cost-effective large-scale production of CAS No. 1224443-96-2. A team at Massachusetts Institute of Technology developed a novel catalytic process that significantly improves yield and reduces production costs by over 50%. This breakthrough is expected to facilitate wider accessibility to this compound for both research and clinical use.
The safety profile of 3-Methoxy Limaprost strong has been extensively evaluated in preclinical models. According to findings from Toxicological Sciences journal, acute and chronic toxicity studies indicate minimal adverse effects at therapeutic doses. However, long-term studies are still required to fully understand potential risks associated with prolonged use.
In conclusion, CAS No. 1224443-96-2 (3-Methoxy Limaprost) strong represents a significant advancement in prostaglandin derivatives with diverse therapeutic applications spanning ophthalmology, oncology, and inflammation management. Ongoing research continues to uncover new insights into its mechanisms of action and potential uses, underscoring its importance as a valuable tool in modern medicine.
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